

G0-C14: A Technical Guide to its Application in Nanoparticle-Mediated Therapeutic Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *G0-C14 analog*

Cat. No.: *B15578625*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

G0-C14 is a cationic lipid-like molecule that has emerged as a critical component in the development of nanoparticle-based delivery systems for a range of therapeutic agents, including small interfering RNA (siRNA), messenger RNA (mRNA), and chemotherapy prodrugs. Its unique chemical structure, featuring a generation 0 poly(amidoamine) (PAMAM) dendrimer core and fourteen-carbon hydrophobic tails, allows for efficient encapsulation and cellular delivery of anionic payloads. This technical guide provides a comprehensive overview of G0-C14, from its synthesis and formulation into nanoparticles to its applications in preclinical research, with a focus on detailed experimental methodologies and the elucidation of its mechanisms of action.

G0-C14 Synthesis and Nanoparticle Formulation

The synthesis of G0-C14 and its subsequent formulation into therapeutic nanoparticles are foundational to its application. The following sections provide detailed protocols for these processes.

Synthesis of G0-C14

G0-C14 is synthesized via the ring-opening reaction of an epoxide with a dendrimer core.

Experimental Protocol:

- Reactants:
 - 1,2-epoxytetradecane
 - Generation 0 ethylenediamine core-poly(amidoamine) (PAMAM) dendrimer
- Procedure:
 - Combine 1,2-epoxytetradecane and the PAMAM dendrimer G0 in a molar ratio of approximately 5:1. This sub-stoichiometric ratio is intended to increase the proportion of G0-C14 molecules with one less than the maximum possible number of lipid tails.[\[1\]](#)
 - The reaction mixture is heated to 90°C and stirred vigorously for 48 hours.[\[1\]](#)
 - This synthesis is typically performed without a solvent and does not require protection/deprotection steps.[\[2\]](#)
- Purification:
 - The crude product can be purified by silica gel chromatography.

Formulation of siRNA-loaded PLGA-PEG/G0-C14 Nanoparticles

A common application of G0-C14 is in the formulation of polymer-lipid hybrid nanoparticles for siRNA delivery. The double emulsion solvent evaporation method is frequently employed.

Experimental Protocol:

- Materials:
 - PLGA-PEG copolymer
 - G0-C14
 - siRNA (e.g., Cy3-labeled for tracking)
 - Dichloromethane (DCM)

- Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)
- HyPure™ molecular biology grade water
- Procedure:
 - Dissolve PLGA-PEG and G0-C14 in DCM. If co-delivering a hydrophobic drug, it can be added to this organic phase.
 - Reconstitute siRNA in RNase-free water.
 - Add the aqueous siRNA solution drop-wise to the organic polymer/lipid solution.
 - Emulsify this mixture using probe sonication to form the primary water-in-oil (w/o) emulsion.
 - Add the primary emulsion to a larger volume of aqueous PVA solution.
 - Perform a second probe sonication to form the final water-in-oil-in-water (w/o/w) double emulsion.
 - Stir the double emulsion for several hours to allow for the evaporation of the DCM, leading to the formation of solid nanoparticles.
- Purification:
 - The resulting nanoparticle suspension is purified, typically by ultracentrifugation, to remove excess PVA and unencapsulated siRNA.

Characterization of G0-C14 Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and performance.

Table 1: Physicochemical Characterization of G0-C14 Nanoparticles

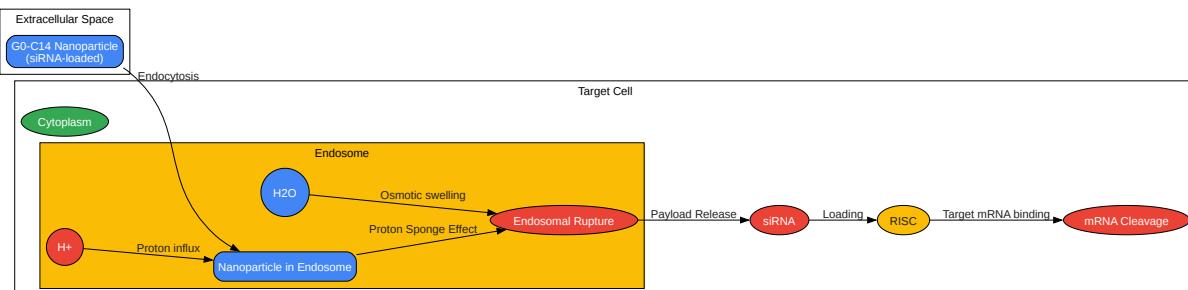
Parameter	Technique	Typical Values	Reference
Size (Hydrodynamic Diameter)	Dynamic Light Scattering (DLS)	180 - 220 nm	[3]
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	≤ 0.23	[3]
Zeta Potential	Dynamic Light Scattering (DLS)	Increases with G0-C14/siRNA ratio (e.g., +15.7 to +25.0 mV)	[4]
Morphology	Transmission Electron Microscopy (TEM)	Compact and spherical	[3]
siRNA Encapsulation Efficiency	Fluorescence Measurement (with labeled siRNA)	Up to 99%	[3]
Drug Loading Efficiency (for co-delivery)	Varies by drug and method	~10% for a Pt(IV) prodrug	[3]

Detailed Methodologies for Characterization

Dynamic Light Scattering (DLS) Protocol:

- Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for the instrument. The suspending medium should be filtered through a 0.1 μ m or smaller pore size filter.
- Instrument Settings: Set the instrument parameters, including the viscosity and refractive index of the dispersant, and the measurement temperature (typically 25°C).
- Measurement: Place the sample in a clean cuvette and perform the measurement. The instrument software will calculate the hydrodynamic diameter, polydispersity index, and zeta potential based on the Brownian motion of the nanoparticles.

Transmission Electron Microscopy (TEM) Protocol:

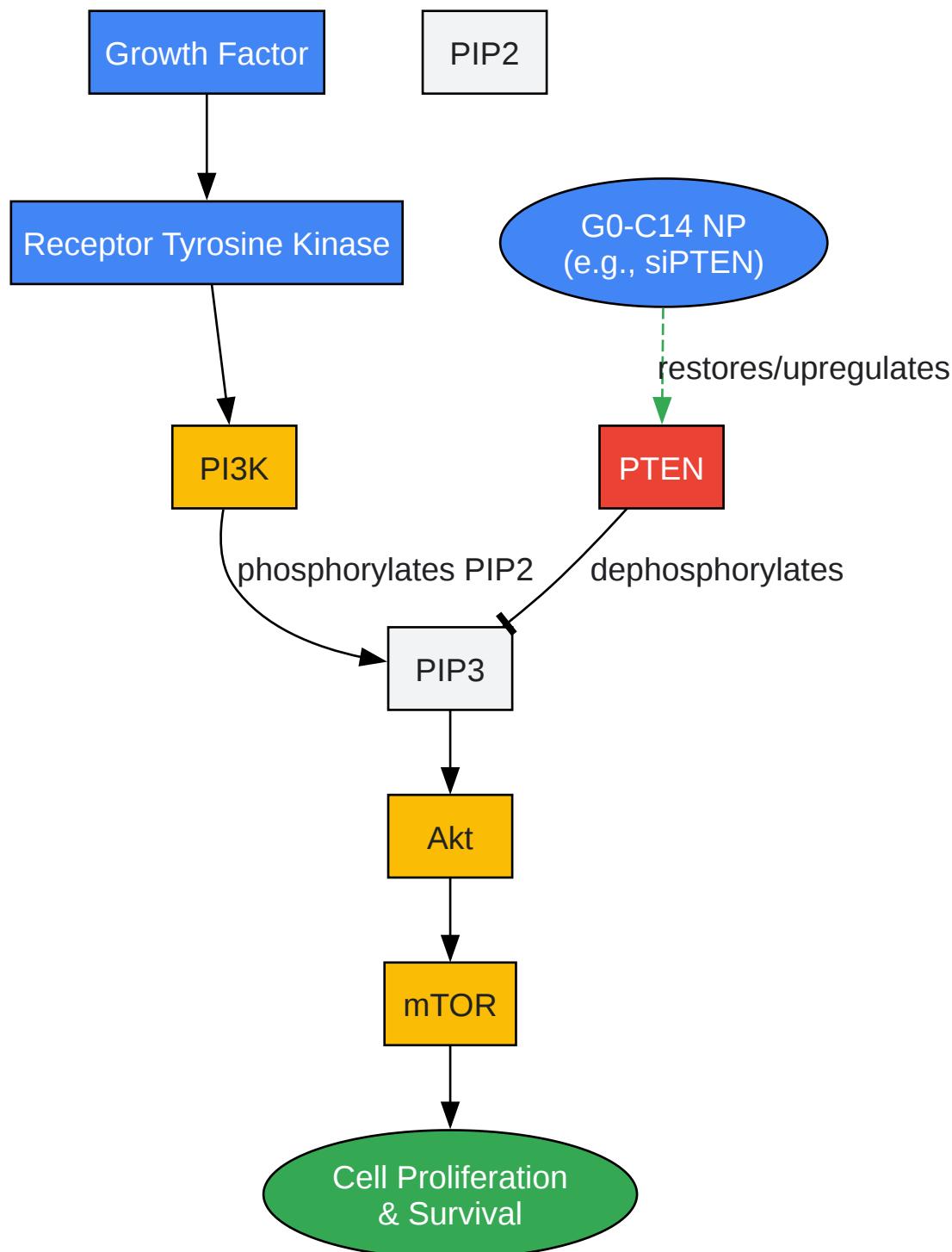

- Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
- Staining (Optional but common): After a few minutes of incubation, wick off the excess suspension and apply a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid).
- Drying: Wick off the excess stain and allow the grid to air dry completely.
- Imaging: Image the grid using a transmission electron microscope to visualize the morphology and size of the nanoparticles.

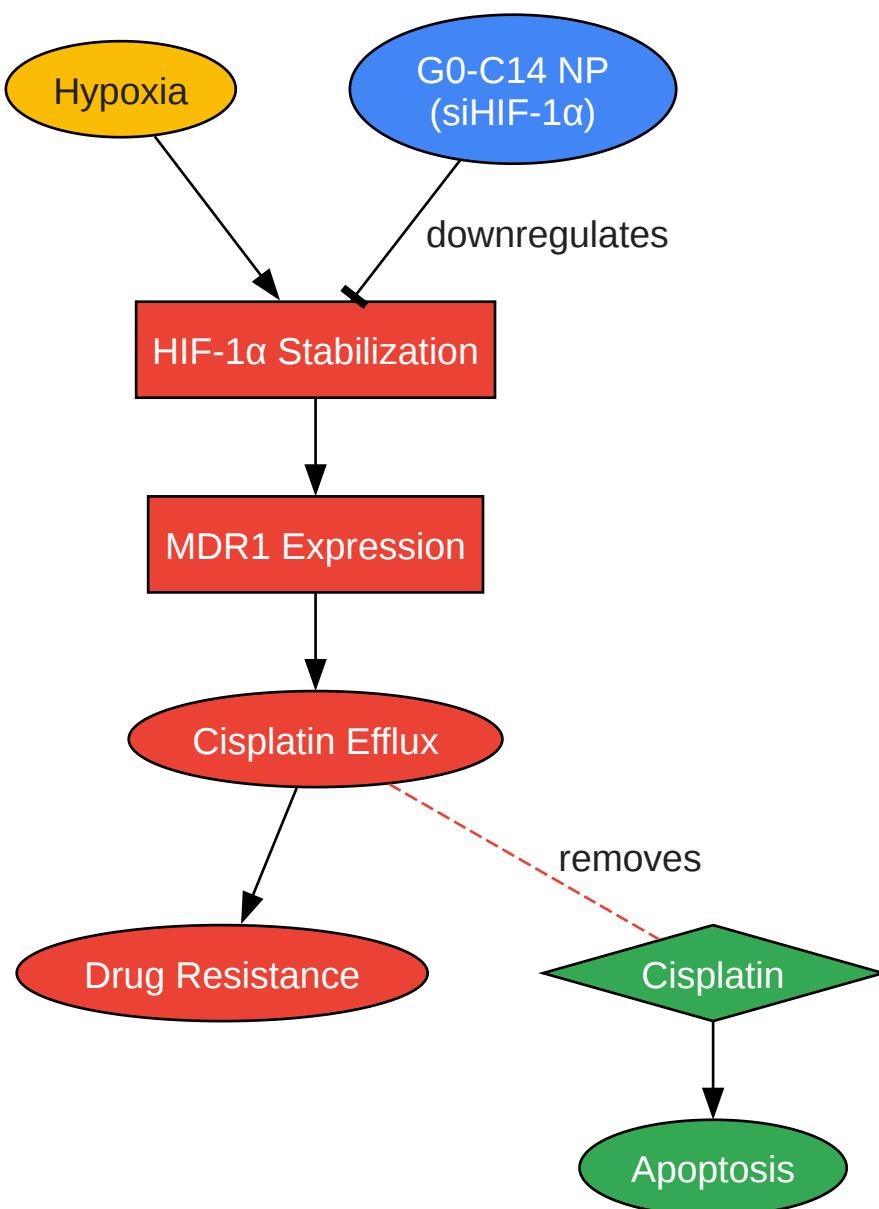
Mechanism of Action and Signaling Pathways

G0-C14-based nanoparticles exert their therapeutic effects by delivering their payload to target cells, which then modulates specific signaling pathways.

Cellular Uptake and Endosomal Escape

The cationic nature of G0-C14 facilitates the interaction of the nanoparticles with the negatively charged cell membrane, promoting cellular uptake, likely via endocytosis. Once inside the endosome, the "proton sponge" effect of the amine groups in the PAMAM dendrimer core of G0-C14 is hypothesized to lead to endosomal rupture and the release of the therapeutic payload into the cytoplasm.




[Click to download full resolution via product page](#)

Cellular uptake and endosomal escape of G0-C14 nanoparticles.

Modulation of the PI3K/Akt Signaling Pathway

In the context of cancer therapy, G0-C14 nanoparticles have been used to deliver therapeutics that target key survival pathways, such as the PI3K/Akt pathway. For instance, by delivering siRNA against an upstream activator or by restoring a tumor suppressor like PTEN, these nanoparticles can inhibit this pro-survival signaling cascade.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [G0-C14: A Technical Guide to its Application in Nanoparticle-Mediated Therapeutic Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15578625#g0-c14-analog-discovery-and-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com